molecular formula C11H12N2O2 B14943194 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

Katalognummer: B14943194
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ZEABVCGXNXWYFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) chloride or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is unique due to its specific structural features and reactivity. Its imidazo[1,2-a]pyridine core provides a stable and versatile platform for various chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-imidazo[1,2-a]pyridin-2-ylbutanoic acid

InChI

InChI=1S/C11H12N2O2/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2H2,1H3,(H,14,15)

InChI-Schlüssel

ZEABVCGXNXWYFG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN2C=CC=CC2=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.